(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
Overview
Description
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as phenylpyrazole derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
Research on similar compounds suggests that they may undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Compounds with similar structures have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound might interact with the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Biochemical Analysis
Biochemical Properties
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between this compound and catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the catalytic activity. Additionally, this compound can form complexes with other metal ions, further influencing its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions, such as enhanced enzyme activity and improved metabolic efficiency . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity within these pathways . For example, this compound has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is influenced by the presence of transporters that recognize and facilitate the movement of this compound . Additionally, binding proteins can sequester the compound, affecting its distribution and availability within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular health .
Properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPRICBVQCCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.